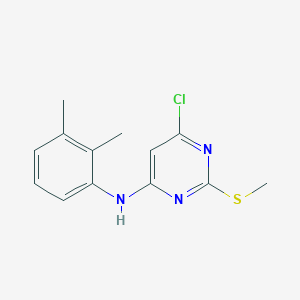

6-chloro-N-(2,3-dimethylphenyl)-2-(methylthio)pyrimidin-4-amine

Description

Properties

CAS No. |

86626-95-1 |

|---|---|

Molecular Formula |

C13H14ClN3S |

Molecular Weight |

279.79 g/mol |

IUPAC Name |

6-chloro-N-(2,3-dimethylphenyl)-2-methylsulfanylpyrimidin-4-amine |

InChI |

InChI=1S/C13H14ClN3S/c1-8-5-4-6-10(9(8)2)15-12-7-11(14)16-13(17-12)18-3/h4-7H,1-3H3,(H,15,16,17) |

InChI Key |

NRMJORKWXBXRLJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)NC2=CC(=NC(=N2)SC)Cl)C |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Steps

- The pyrimidine core is often synthesized starting from diethyl malonate and thiourea derivatives, as described in patent CN102952084A.

- The process involves:

- Nitration of diethyl malonate to form 2-nitro diethyl malonate.

- Cyclization with thiourea to form a pyrimidine ring bearing nitro and hydroxy substituents.

- Methylation to introduce the methylthio group at position 2.

- Chlorination of hydroxy groups at positions 4 and 6 to yield 4,6-dichloro-2-(methylthio)pyrimidine.

Chlorination Step Details

- Chlorination is performed using excess phosphorus oxychloride (POCl3) as both reagent and solvent.

- N,N-Dimethylaniline is added as a catalyst.

- Reaction conditions: reflux at 100–110 °C for approximately 6 hours.

- Workup involves hydrolysis with ice water, extraction with ethyl acetate, drying, and purification.

- Yields range from 40% to 80% for this step.

| Step | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Nitration | Concentrated nitric acid, 0–30 °C | 2-nitro diethyl malonate | Not specified |

| Cyclization | Thiourea, heat | 4,6-dihydroxy-2-methylthio-pyrimidine | Not specified |

| Methylation | Methylating agent (e.g., methyl iodide) | 4,6-dihydroxy-2-methylthio-pyrimidine methylated | Not specified |

| Chlorination | POCl3, N,N-dimethylaniline, reflux 100–110 °C, 6 h | 4,6-dichloro-2-(methylthio)pyrimidine | 40–80 |

Alternative Synthetic Routes and Catalytic Methods

- Palladium-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination) can be employed for the amination step, especially when sterically hindered or electronically deactivated amines are used.

- Microwave-assisted synthesis has been reported to accelerate some steps, such as acetylation and amination, improving yields and reducing reaction times.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Starting Material(s) | Reagents/Conditions | Product/Intermediate | Yield (%) |

|---|---|---|---|---|---|

| 1 | Nitration | Diethyl malonate | Concentrated HNO3, 0–30 °C | 2-nitro diethyl malonate | Not specified |

| 2 | Cyclization | 2-nitro diethyl malonate, thiourea | Heating | 4,6-dihydroxy-2-methylthio-pyrimidine | Not specified |

| 3 | Methylation | Cyclized product | Methylating agent (e.g., methyl iodide) | 4,6-dihydroxy-2-(methylthio)pyrimidine | Not specified |

| 4 | Chlorination | Hydroxy-substituted pyrimidine | POCl3, N,N-dimethylaniline, reflux 100–110 °C | 4,6-dichloro-2-(methylthio)pyrimidine | 40–80 |

| 5 | Nucleophilic aromatic substitution (amination) | 4,6-dichloro-2-(methylthio)pyrimidine, 2,3-dimethylphenyl amine | Sodium hydride, THF, 0 °C to RT, 5 h | 6-chloro-N-(2,3-dimethylphenyl)-2-(methylthio)pyrimidin-4-amine | ~50–60 |

Research Findings and Notes

- The methylthio group at position 2 is introduced early in the synthesis to ensure stability and reactivity of the pyrimidine ring during subsequent substitutions.

- Chlorination with POCl3 is a critical step that must be carefully controlled to avoid over-chlorination or decomposition.

- The nucleophilic substitution at the 4-position is facilitated by the electron-deficient nature of the pyrimidine ring and the good leaving ability of the chlorine atom.

- Purification by silica gel chromatography is standard to isolate the final product with high purity (typically >95%).

- Spectroscopic data (NMR, MS) confirm the structure and purity of intermediates and final compounds.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions could potentially target the pyrimidine ring or the nitro groups if present.

Substitution: The compound can undergo various substitution reactions, especially at the chlorine atom, which can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups in place of the chlorine atom.

Scientific Research Applications

The compound exhibits a range of biological activities, making it a candidate for further research in drug development:

-

Antimicrobial Activity : Studies have shown that 6-chloro-N-(2,3-dimethylphenyl)-2-(methylthio)pyrimidin-4-amine possesses significant antimicrobial properties against various bacterial and fungal strains. For instance, it has demonstrated effectiveness against:

- Escherichia coli (E. coli)

- Staphylococcus aureus (S. aureus)

- Candida albicans (C. albicans)

- Anticancer Potential : Recent research indicates that this compound may induce apoptosis in cancer cell lines. The mechanism by which it affects cancer cells is an area of ongoing investigation, but preliminary results suggest that it could be developed into a novel anticancer agent.

Antibacterial Studies

A comprehensive study evaluated the antibacterial properties of the compound against standard microbial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 15 µM |

| S. aureus | 10 µM | |

| B. subtilis | 12 µM | |

| C. albicans | 20 µM |

These results indicate that the compound possesses moderate to good activity against both Gram-positive and Gram-negative bacteria.

Antifungal Efficacy

In antifungal assays, the compound demonstrated activity against Candida albicans with an MIC of approximately 20 µM, suggesting its potential use as a therapeutic agent in treating fungal infections.

Potential in Cancer Therapy

Recent studies have explored the role of this compound as an inhibitor in cancer cell lines, particularly focusing on its ability to induce apoptosis in specific types of cancer cells. This aspect is crucial for developing targeted therapies in oncology.

Mechanism of Action

The mechanism of action of 6-chloro-N-(2,3-dimethylphenyl)-2-(methylthio)pyrimidin-4-amine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes, receptors, or nucleic acids, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 6-chloro-N-(2,3-dimethylphenyl)-2-(methylthio)pyrimidin-4-amine with analogous pyrimidine derivatives, focusing on structural features, molecular properties, and reported applications:

Structural and Electronic Comparisons

- Substituent Effects: Chloro Group (6-Cl): Common across all compounds; enhances electrophilicity at the pyrimidine core, facilitating nucleophilic substitutions . Methylthio (2-SMe): Found in the target compound and analogs. The SMe group contributes to lipophilicity and may modulate binding to sulfur-containing enzyme pockets . Amino Substituents: The 2,3-dimethylphenyl group in the target compound introduces steric bulk compared to smaller groups like cyclopropyl () or trifluoromethylphenyl (). This could impact solubility and target selectivity .

Biological Activity

6-Chloro-N-(2,3-dimethylphenyl)-2-(methylthio)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound's structure includes a chloro group and a methylthio substituent, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

The chemical formula for this compound is with a molecular weight of 293.815 g/mol. Its structural features are summarized in the following table:

| Property | Value |

|---|---|

| CAS Number | 86626-96-2 |

| Molecular Formula | C14H16ClN3S |

| Molecular Weight | 293.815 g/mol |

| LogP | 4.23660 |

| PSA | 54.32000 |

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, related pyrimidine derivatives have shown efficacy against various viral strains, including those responsible for respiratory infections and hepatitis. The mechanism often involves the inhibition of viral replication through interference with nucleic acid synthesis.

Antimicrobial Activity

In vitro tests have demonstrated that this compound possesses notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest strong antibacterial effects, particularly against strains like Staphylococcus aureus and Escherichia coli. This activity may be attributed to the compound's ability to disrupt bacterial cell wall synthesis or function as an enzyme inhibitor.

Cytotoxicity Studies

Cytotoxicity assays reveal that while the compound exhibits significant biological activity, it also presents varying degrees of toxicity depending on the concentration used. Studies indicate that at higher doses, cytotoxic effects can occur, necessitating careful dose optimization in therapeutic applications.

Case Studies

- Antiviral Efficacy : A study published in MDPI highlighted that certain pyrimidine derivatives demonstrated EC50 values ranging from 130 to 263 μM against viral targets in MT-4 cells, indicating a promising antiviral profile for structurally similar compounds .

- Antimicrobial Testing : Research conducted on related thieno[2,3-d]pyrimidinones showed significant antimicrobial activity with MIC values less than 200 μg/mL against various pathogens, suggesting that modifications in the pyrimidine structure can enhance antibacterial properties .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for laboratory-scale preparation of 6-chloro-N-(2,3-dimethylphenyl)-2-(methylthio)pyrimidin-4-amine?

- Methodology : Multi-step synthesis typically involves halogenation and nucleophilic substitution. For example, analogous pyrimidine derivatives are synthesized by reacting a chlorinated pyrimidine core with substituted anilines in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., LiH or NaH). Purification may require column chromatography or recrystallization .

- Key Considerations : Optimize reaction time and temperature to minimize byproducts. Use anhydrous conditions to prevent hydrolysis of the methylthio group.

Q. How can researchers confirm the molecular structure of this compound?

- Methodology :

- X-ray crystallography : Resolve intramolecular interactions (e.g., N–H⋯N hydrogen bonds) and dihedral angles between the pyrimidine ring and substituents (e.g., ~12° for phenyl groups) to validate spatial arrangement .

- Spectroscopy : Use H/C NMR to identify substituent signals (e.g., methylthio at δ ~2.5 ppm, aromatic protons at δ 6.5–7.5 ppm). Mass spectrometry (HRMS) confirms molecular weight .

Q. What are the critical factors influencing the compound’s solubility and stability?

- Solubility : Predominantly soluble in DMSO or DMF due to aromatic and hydrophobic groups. Poor aqueous solubility necessitates formulation with co-solvents (e.g., cyclodextrins) for biological assays .

- Stability : Protect from light and moisture to prevent degradation of the methylthio group. Store under inert atmosphere at –20°C for long-term stability .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and activation energies for reactions at the C4-amine or C2-methylthio positions.

- Reaction path screening : Combine cheminformatics tools (e.g., ICReDD’s workflow) to simulate substituent effects on reaction outcomes .

- Application : Predict regioselectivity in cross-coupling reactions or identify sites prone to oxidation (e.g., methylthio to sulfoxide).

Q. How should researchers resolve contradictions in reported biological activity data?

- Methodology :

- Standardized assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) to isolate variables. For example, inconsistent enzyme inhibition data may arise from assay buffer differences .

- Structure-activity relationship (SAR) : Compare analogs (e.g., 6-chloro-N-methyl-2-trifluoromethylpyrimidin-4-amine) to identify substituent contributions to potency .

Q. What advanced techniques optimize purity and yield during scale-up?

- Methodology :

- Continuous flow reactors : Enhance mixing and heat transfer for halogenation steps, reducing side products .

- HPLC purification : Use C18 columns with acetonitrile/water gradients (e.g., 70:30 v/v) to isolate >95% pure product .

Structural and Mechanistic Analysis

Q. How does the substitution pattern affect electronic properties and binding interactions?

- Key Findings :

- Electron-withdrawing groups (e.g., Cl at C6) increase electrophilicity at C4, enhancing nucleophilic attack by amines.

- Methylthio group : Provides steric bulk and modulates lipophilicity (logP ~3.5), impacting membrane permeability .

- Table : Substituent Effects on Physicochemical Properties

| Position | Substituent | Effect on logP | Reactivity Trend |

|---|---|---|---|

| C2 | Methylthio | +1.2 | Moderate oxidation susceptibility |

| C4 | 2,3-Dimethylphenyl | +2.5 | Steric hindrance reduces ring planarity |

| C6 | Chlorine | +0.3 | Activates C4 for substitution |

Safety and Handling

Q. What safety protocols are essential for handling this compound?

- Precautions :

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Storage : Keep in amber vials under argon; incompatible with strong oxidizers (risk of sulfoxide formation) .

- Emergency Measures : In case of exposure, rinse skin with water (15 min) and seek medical evaluation for persistent symptoms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.